N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a cyclopentyl group and a difluorobenzamide moiety, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-cyclopentylpiperidin-4-ylmethanamine. This can be achieved through the reductive amination of cyclopentanone with piperidine, followed by reduction.
Amidation Reaction: The piperidine intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-phenoxyacetamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-difluorobenzamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorobenzamide moiety enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O/c19-15-6-3-7-16(20)17(15)18(23)21-12-13-8-10-22(11-9-13)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOFDAVKMRFTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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